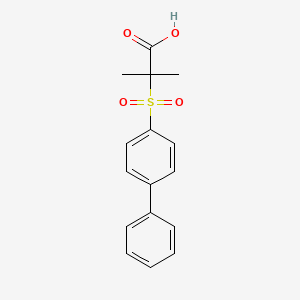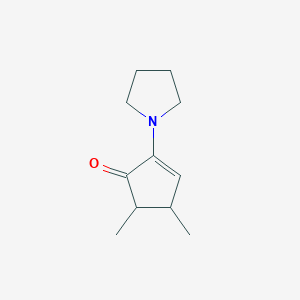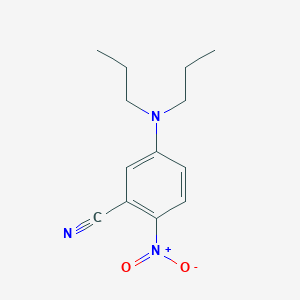
Benzonitrile, 5-(dipropylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-(dipropylamino)-2-nitro- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group, a dipropylamino group, and a nitro group. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(dipropylamino)-2-nitro- typically involves the nitration of benzonitrile followed by the introduction of the dipropylamino group. One common method involves the reaction of benzonitrile with nitric acid and sulfuric acid to introduce the nitro group at the ortho position. The resulting nitrobenzonitrile is then reacted with dipropylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of benzonitrile, 5-(dipropylamino)-2-nitro- often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-(dipropylamino)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 5-(dipropylamino)-2-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Benzonitrile, 5-(dipropylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-(dipropylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipropylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound without the nitro and dipropylamino groups.
2-Nitrobenzonitrile: Contains a nitro group but lacks the dipropylamino group.
5-Aminobenzonitrile: Contains an amino group instead of the nitro group.
Uniqueness
Benzonitrile, 5-(dipropylamino)-2-nitro- is unique due to the presence of both the nitro and dipropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
821776-83-4 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-(dipropylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
VTRNTRSWCZGSON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


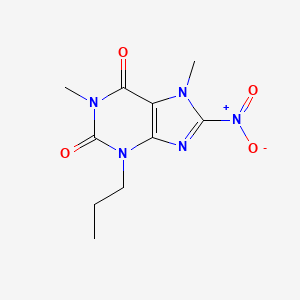
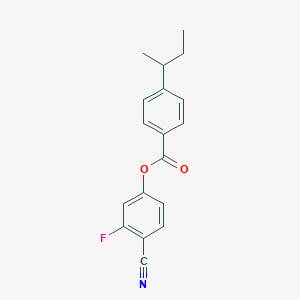
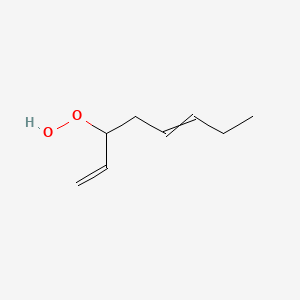
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)


